N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide
Description
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide is a hybrid heterocyclic compound featuring a 1,3,4-oxadiazole ring substituted with an ethyl group at the 5-position, linked to a phenyl moiety. The indole-oxoacetamide segment is connected via a carbonyl group, forming a structurally complex molecule. This compound belongs to a class of indole-based derivatives widely investigated for their biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . Its synthesis typically involves multi-step reactions, including cyclization of hydrazides with carbon disulfide and subsequent functionalization .
Properties
IUPAC Name |
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3/c1-2-17-23-24-20(27-17)12-7-9-13(10-8-12)22-19(26)18(25)15-11-21-16-6-4-3-5-14(15)16/h3-11,21H,2H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWNTZGZHCIZQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C(=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide is a compound that belongs to the class of oxadiazoles, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H15N5O2 |
| Molecular Weight | 333.3 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
Antimicrobial Activity
Research has indicated that compounds containing the 1,3,4-oxadiazole moiety exhibit significant antimicrobial properties. A study highlighted that derivatives of 1,3,4-oxadiazoles demonstrated strong bactericidal effects against various strains of bacteria, particularly Staphylococcus spp. The mechanism behind this activity is believed to involve the disruption of biofilm formation through the influence on gene transcription related to bacterial virulence factors .
Cytotoxicity Studies
Cytotoxicity assessments have shown that certain oxadiazole derivatives can exhibit selective toxicity towards cancer cell lines while sparing normal cells. For instance, a derivative similar to this compound was evaluated for its cytotoxic effects on L929 normal cells and various cancer cell lines. The results indicated that while some compounds increased cell viability at lower concentrations, others demonstrated significant cytotoxicity at higher doses .
Enzyme Inhibition
The compound has also been investigated for its potential as an inhibitor of cholinesterases (AChE and BChE), which are critical targets in the treatment of neurodegenerative diseases such as Alzheimer's. Molecular docking studies suggest that this compound interacts with the active sites of these enzymes, potentially blocking their activity and leading to increased levels of acetylcholine in synaptic clefts .
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study synthesized several oxadiazole derivatives and tested their antimicrobial efficacy against a panel of bacterial strains. Among these derivatives, one exhibited an MIC (Minimum Inhibitory Concentration) lower than that of ciprofloxacin, indicating superior antibacterial activity. The study concluded that the presence of the oxadiazole ring was crucial for this enhanced activity .
Case Study 2: Cytotoxicity Profile
In another investigation focusing on the cytotoxic effects of oxadiazole derivatives, researchers found that certain compounds significantly inhibited the growth of A549 (lung cancer) and HepG2 (liver cancer) cell lines while showing minimal toxicity to normal L929 cells. This selectivity suggests a promising therapeutic index for further development in anticancer therapies .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer properties. The incorporation of the indole and oxadiazole groups in N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide has been linked to enhanced cytotoxicity against various cancer cell lines. Studies have shown that the compound can induce apoptosis in cancer cells through the activation of intrinsic pathways, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Its effectiveness against both gram-positive and gram-negative bacteria suggests potential applications in developing new antibiotics or antimicrobial agents . The oxadiazole ring is often associated with increased lipophilicity, which may enhance membrane permeability and contribute to its antimicrobial efficacy.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. The indole structure is known for its ability to modulate inflammatory pathways, potentially making this compound useful for treating inflammatory diseases . Further research is needed to elucidate the mechanisms behind these effects.
Material Science
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor could be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The stability and efficiency of devices incorporating this compound are under investigation .
Polymer Chemistry
In polymer science, derivatives of oxadiazole compounds are often used as building blocks for high-performance polymers. The incorporation of this specific oxadiazole-containing compound into polymer matrices can enhance thermal stability and mechanical properties, making it valuable for creating advanced materials .
Agricultural Chemistry
Pesticidal Activity
Research has indicated that compounds similar to this compound exhibit pesticidal properties. The ability to disrupt pest physiology or inhibit growth could lead to its application in developing new agrochemicals that are less harmful to the environment compared to traditional pesticides .
Summary Table of Applications
| Application Area | Potential Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Induces apoptosis in cancer cells |
| Antimicrobial agents | Effective against gram-positive and gram-negative bacteria | |
| Anti-inflammatory drugs | Modulates inflammatory pathways | |
| Material Science | Organic electronics | Suitable for OLEDs and OPVs |
| High-performance polymers | Enhances thermal stability and mechanical properties | |
| Agricultural Chemistry | Pesticides | Disrupts pest physiology |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Heterocyclic Cores
1,3,4-Oxadiazole Derivatives :
- 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol/benzothiazol-2-yl)acetamides (2a–i) : These compounds share the 1,3,4-oxadiazole core but replace the ethyl group with a thioether-linked thiazole/benzothiazole. They exhibit potent anticancer activity (e.g., compound 2i showed 88% yield and a melting point of 158°C) .
- N-([4-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide (6a) : Features an ethylthio substituent instead of ethyl, enhancing sulfur-mediated interactions. This modification improved cytotoxicity in cancer cell lines .
1,2,4-Oxadiazole Derivatives :
- N-(3-benzoyl-3-azabicyclo[3.1.0]hexan-6-yl)-2-(4-fluoro-7-(5-(trichloromethyl)-1,2,4-oxadiazol-3-yl)-1H-indol-3-yl)-2-oxoacetamide (32) : The 1,2,4-oxadiazole ring with a trichloromethyl group increases steric bulk and halogen-mediated binding, though synthetic yields are lower (e.g., 32 required column chromatography for purification) .
- Isoxazole and Thiadiazole Analogues: 2-(1H-Indol-3-yl)-N-(5-methylisoxazol-3-yl)-2-oxoacetamide: Replaces oxadiazole with isoxazole, altering electronic properties and hydrogen-bonding capacity. This compound (CAS 893783-88-5) is commercially explored for kinase inhibition . 2-{[4-Cyano-3-({2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-5-isothiazolyl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide: Features dual thiadiazole rings, enhancing metabolic stability but reducing solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
